Ethyl 6-Aminonicotinate
Description
Historical Context of Nicotinate (B505614) Derivatives in Chemical Science
The study of nicotinate derivatives is intrinsically linked to the history of its parent compound, nicotinic acid (vitamin B3). wikipedia.org Nicotinic acid was first described by chemist Hugo Weidel in 1873 through his research on nicotine. wikipedia.org However, its vital role as a vitamin was not understood until much later. wikipedia.org In the early 20th century, the concept of essential food components beyond fats, proteins, and carbohydrates emerged, leading to the identification of various vitamins. wikipedia.org
The chemical synthesis of nicotinate derivatives gained momentum as researchers sought to create analogs of nicotinic acid for various applications. These efforts were driven by the desire to develop new therapeutic agents and to understand the structure-activity relationships of these compounds. researchgate.net The esterification of nicotinic acid was a key strategy in creating these derivatives, leading to the synthesis of compounds like methyl nicotinate and ethyl nicotinate. researchgate.netnih.gov These esters then served as precursors for a wide array of other substituted pyridines. epo.orgnih.gov
The development of synthetic methodologies, such as the Bohlmann-Rahtz pyridine (B92270) synthesis, further expanded the ability to create highly substituted nicotinate derivatives. core.ac.ukthieme-connect.comfigshare.com This reaction, and its modifications, allowed for the one-pot synthesis of polysubstituted pyridines with a high degree of control over the final structure. core.ac.uk Such advancements have been crucial in generating libraries of nicotinate derivatives for screening in drug discovery programs and for the development of new materials.
Significance of Ethyl 6-Aminonicotinate as a Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, found in numerous natural products, vitamins, and FDA-approved drugs. mdpi.comrsc.org Its presence can enhance the pharmacological properties of a molecule due to its weak basicity and ability to improve aqueous solubility. mdpi.comnih.gov The pyridine scaffold is known to be a part of molecules with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.com
This compound is a particularly significant pyridine scaffold due to its versatile chemical nature. It possesses three key features that make it a valuable starting material for chemical synthesis:
The Pyridine Ring: Provides the core heterocyclic structure with its inherent electronic properties. nih.govenpress-publisher.com
The Amino Group: A nucleophilic site that can be readily modified through various chemical reactions, such as acylation and alkylation.
The Ethyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. chemicalbook.com
This combination of functional groups allows for the facile introduction of diverse substituents onto the pyridine ring, enabling the synthesis of a wide range of complex molecules. nih.gov For instance, the amino group can be acylated with various sulfonyl chlorides to produce acyl sulfonamides, a class of compounds that has been investigated for its therapeutic potential. researchgate.netacs.org
Overview of Research Trajectories Involving this compound
Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of biologically active compounds and functional materials.
Medicinal Chemistry: A significant area of research has been the use of this compound in the development of P2Y12 receptor antagonists. researchgate.netacs.orgevitachem.com The P2Y12 receptor is a key player in platelet aggregation, and its antagonists are important antithrombotic agents. researchgate.netacs.org this compound has been used as a starting material for the synthesis of a series of acyl sulfonamide and sulfonylurea derivatives that have shown potent P2Y12 receptor antagonism. researchgate.netresearchgate.net One such compound, AZD1283, which was developed from an this compound scaffold, progressed to human clinical trials. researchgate.netacs.org
Materials Science: The structural features of this compound also make it a candidate for applications in materials science. The pyridine nucleus and the potential for creating extended conjugated systems through derivatization suggest its utility in the synthesis of dyes and other functional materials. enpress-publisher.com Research in this area explores how the electronic properties of substituted pyridines derived from this compound can be tuned for specific applications. scilit.com
Synthetic Methodology: this compound and its derivatives are also subjects of research in the development of new synthetic methods. nih.gov For example, studies have explored the remodeling of other heterocyclic systems, such as indoles, to generate substituted nicotinates. springernature.com These methodologies aim to expand the chemical space accessible from simple starting materials and to facilitate the late-stage functionalization of complex molecules. nih.govspringernature.com
Data on this compound
| Property | Value |
| CAS Number | 39658-41-8 apolloscientific.co.uk |
| Molecular Formula | C8H10N2O2 chemscene.com |
| Molecular Weight | 166.18 g/mol chemscene.com |
| Synonyms | Ethyl 2-aminopyridine-5-carboxylate, 6-Amino-3-pyridinecarboxylic acid ethyl ester cymitquimica.com |
| Appearance | White solid chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-aminopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVWPJKNMTBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284587 | |
| Record name | Ethyl 6-Aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39658-41-8 | |
| Record name | 39658-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 6-Aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-aminonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations of Ethyl 6 Aminonicotinate
Established Synthetic Routes for Ethyl 6-Aminonicotinate
The synthesis of this compound can be achieved through several methods, with esterification of the corresponding carboxylic acid being the most direct approach.
Esterification Reactions for this compound Synthesis
The classical and most straightforward method for synthesizing this compound is the Fischer esterification of 6-aminonicotinic acid. google.com This reaction typically involves heating the carboxylic acid in ethanol (B145695) in the presence of a strong acid catalyst.
A common procedure involves suspending 6-aminonicotinic acid in ethanol, followed by the introduction of dry hydrochloric acid gas at low temperatures. The mixture is then refluxed until the starting material dissolves completely. chemicalbook.com After removing the solvent, the residue is worked up to yield this compound. chemicalbook.com
Another established method utilizes thionyl chloride to facilitate the esterification. prepchem.com In this process, 6-aminonicotinic acid is mixed with anhydrous ethanol and cooled in an ice bath before the slow addition of thionyl chloride. prepchem.com The reaction mixture is then heated, and upon workup, yields a high purity of this compound. prepchem.com The use of N,N-Dimethylformamide can be employed to dissolve any unreacted starting material. prepchem.com
The following table summarizes representative esterification reactions for the synthesis of this compound:
| Starting Material | Reagents | Solvent | Conditions | Yield |
| 6-Aminonicotinic acid | Dry HCl | Ethanol | Reflux | 1.37 g from 1.3 g starting material |
| 6-Aminonicotinic acid | Thionyl chloride | Anhydrous Ethanol | 80°C for 5 hours | 41.8 g from 40 g starting material |
Electrochemical Synthesis Pathways for Aminonicotinic Acid Precursors
Electrochemical methods offer a "greener" alternative for the synthesis of 6-aminonicotinic acid, the direct precursor to this compound. researchgate.net This approach involves the electrochemical reduction of halopyridines in the presence of carbon dioxide.
Specifically, the electrosynthesis of 6-aminonicotinic acid has been successfully demonstrated through the reduction of 2-amino-5-bromopyridine (B118841) and 2-amino-5-chloropyridine. researchgate.net The choice of electrode material is crucial for the efficiency of this process, with silver electrodes showing a significant electrocatalytic effect, particularly for the reduction of the bromo derivative. researchgate.net The reaction is typically carried out in aprotic solvents like dimethylformamide (DMF). researchgate.netsioc-journal.cn
The process can be conducted in either a divided or undivided cell, often utilizing a sacrificial aluminum anode. researchgate.net This method can produce 6-aminonicotinic acid in good yields, ranging from 48% to 82%. researchgate.net A proposed mechanism involves the formation of radicals and carbanions that react with carbon dioxide. sioc-journal.cn
Alternative Synthetic Approaches to this compound
Beyond direct esterification, other synthetic strategies have been developed. For instance, a process for producing the nicotinyl ester of 6-aminonicotinic acid involves reacting 6-aminonicotinic acid with an alkali carbonate like sodium or potassium carbonate in dimethylformamide at elevated temperatures. google.comgoogle.com The resulting salt is then reacted with 3-chloromethylpyridine hydrochloride to yield the desired ester. google.comgoogle.com
Additionally, substituted aminonicotinate derivatives can be synthesized through annulation reactions. A [3+3]-annulation protocol using acetylated Baylis-Hillman adducts and enamino esters provides a route to highly substituted aminonicotinates. thieme-connect.comthieme-connect.com
Functional Group Transformations of this compound
The reactivity of this compound allows for a variety of functional group transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Amination and Alkylation Reactions on the Pyridine (B92270) Core
The amino group on the pyridine ring of this compound can undergo various reactions. While direct N-alkylation of heteroaromatic amines can be challenging, it is a key transformation. fishersci.co.uk Reductive amination offers a controlled method for introducing alkyl groups. masterorganicchemistry.com This involves the formation of an imine with an aldehyde or ketone, followed by reduction. masterorganicchemistry.com
Furthermore, the amino group can be transformed into other functionalities. For example, it can be converted into a sulfonylurea group, which has been shown to increase biological activity in certain contexts. researchgate.net Late-stage alkylation using reagents like ethyl bromide can also be employed. vulcanchem.com
Ester Hydrolysis and Amidation Reactions
The ethyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 6-aminonicotinic acid. chemicalbook.comsavemyexams.comlibretexts.org Acid-catalyzed hydrolysis is a reversible process, while alkaline hydrolysis is irreversible and goes to completion, forming the carboxylate salt. savemyexams.comlibretexts.org
A typical procedure for alkaline hydrolysis involves dissolving this compound in methanol (B129727) and adding an aqueous solution of sodium hydroxide. chemicalbook.com The reaction mixture is stirred at room temperature, and after workup, the resulting 6-aminonicotinic acid can be isolated. chemicalbook.com
The resulting carboxylic acid can then be converted to amides. This is often achieved by activating the carboxylic acid, for example with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with an amine. chemicalbook.com
The following table outlines key functional group transformations of this compound:
| Reaction Type | Reagents | Product Type |
| Ester Hydrolysis | NaOH, H₂O, Methanol | Carboxylic Acid |
| Amidation | Amine, HATU, Triethylamine | Amide |
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The amino group and the ester functionality can participate in intramolecular or intermolecular cyclization reactions to form new rings.
One notable application is in the synthesis of pyridopyrimidines. For instance, reaction of this compound with appropriate reagents can lead to the formation of dihydropyridopyrimidine derivatives. These reactions often involve condensation followed by cyclization.
Furthermore, this compound serves as a crucial starting material for the synthesis of various biologically active compounds through cyclization. It is a key component in the preparation of antagonists for the P2Y12 receptor, which are important in the development of antithrombotic agents. researchgate.netgu.se In these syntheses, the this compound core is often elaborated through a series of reactions, including nucleophilic aromatic substitution and subsequent cyclization to form complex heterocyclic structures. gu.se For example, it has been used in the synthesis of piperazinyl-pyridine ureas and this compound sulfonylureas, which are potent P2Y12 receptor antagonists. gu.seresearchgate.net
The amino group can be transformed into other functionalities, such as an azide (B81097), which can then undergo cycloaddition reactions. For example, diazotization of the amino group followed by reaction with sodium azide can yield the corresponding azide derivative. nottingham.ac.uk This azide can then participate in reactions like the Huisgen [3+2] cycloaddition to form triazole-containing heterocycles.
Detailed research has demonstrated the cyclization of derivatives of this compound to form various heterocyclic systems. For example, derivatives have been used to synthesize quinazolinones through a C-H amidation/cyclization methodology. whiterose.ac.uk Although direct cyclization of this compound itself is not always the primary focus, its role as a foundational scaffold is critical. The amino and ester groups provide reactive handles for building complex heterocyclic frameworks.
Table 1: Examples of Heterocycles Synthesized from this compound Derivatives
| Starting Material Derivative | Reagents and Conditions | Resulting Heterocycle | Reference |
| This compound | (1) Diazotization (NaNO₂, HCl); (2) NaN₃ | Ethyl 6-azidonicotinate | nottingham.ac.uk |
| Ethyl 6-chloronicotinate | (1) Piperazine (B1678402); (2) Phenylisocyanate | Piperazinyl-pyridine urea (B33335) derivative | gu.se |
| This compound | (1) Sulfonamide; (2) Cyclization | Sulfonylurea-fused heterocycle | researchgate.net |
| Ethyl 6-fluoronicotinate | (1) Ethanolamine; (2) Further functionalization and cyclization | Azaquinazolinone precursor | whiterose.ac.uk |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of important chemical intermediates like this compound to reduce environmental impact and improve efficiency.
Solvent-free and catalytic methods offer significant advantages in terms of reduced waste, energy consumption, and often, improved reaction rates and selectivity. While specific solvent-free syntheses of this compound are not extensively documented in the provided results, related green approaches are evident in the synthesis of similar structures and its derivatives.
For instance, microwave-assisted Bohlmann–Rahtz cyclocondensation has been used to prepare substituted pyridines, a reaction type that can be applied to nicotinates. This method often reduces reaction times and can sometimes be performed with minimal or no solvent. Additionally, solvent-free coupling reactions have been successfully employed in the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines from 2,6-dichloro-3-nitropyridine (B41883) by direct heating, demonstrating the feasibility of such approaches for pyridine derivatives. nih.gov
Catalytic approaches are central to modern organic synthesis. The preparation of this compound can be achieved through the esterification of 6-aminonicotinic acid. A classic method involves using thionyl chloride in ethanol, which, while effective, is not ideal from a green chemistry perspective due to the corrosive nature of the reagent and the generation of HCl and SO₂ as byproducts. prepchem.com
More advanced and greener catalytic methods for esterification, such as using solid acid catalysts, could potentially be applied. Furthermore, the synthesis of precursors to this compound can benefit from green catalytic methods. For example, the synthesis of multi-substituted pyrroles, another class of N-heterocycles, has been achieved using metal- and solvent-free approaches, highlighting a trend towards more sustainable chemical production. rsc.org
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The synthesis of this compound from 6-aminonicotinic acid and ethanol via Fischer esterification, in principle, has a high atom economy, with water being the only byproduct. However, the use of stoichiometric activating agents like thionyl chloride, as described in one preparation, significantly lowers the atom economy due to the formation of inorganic byproducts. prepchem.com
In the broader context of the use of this compound, its role as a building block can contribute to high atom economy in subsequent steps. For example, in cyclization reactions where both the amino and ester groups are incorporated into the final heterocyclic product, the atom economy of that specific step is maximized. Research into the synthesis of triazolopyrimidines highlights examples of high atom-economy and catalytic efficiency in the formation of nitrogen-containing heterocycles. researchgate.net
Table 2: Comparison of Synthetic Efficiency for Esterification of 6-Aminonicotinic Acid
| Method | Reagents | Byproducts | Atom Economy | Green Chemistry Considerations | Reference |
| Thionyl Chloride Method | 6-Aminonicotinic acid, Ethanol, Thionyl Chloride (SOCl₂) | HCl, SO₂ | Low | Generates corrosive and toxic byproducts. | prepchem.com |
| Catalytic Fischer Esterification (Hypothetical) | 6-Aminonicotinic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) | Water | High | Uses a catalyst, generates a benign byproduct. | General Principle |
Derivatives and Analogs of Ethyl 6 Aminonicotinate: Synthesis and Structure Activity Relationships Sar
Design and Synthesis of Ethyl 6-Aminonicotinate-Based Scaffolds
The core structure of this compound offers a versatile platform for chemical modification. Researchers have focused on introducing diverse functional groups and heterocyclic systems to modulate the compound's physicochemical properties and enhance its interaction with biological targets. The primary strategies involve modifications at the 6-amino position, incorporating linkers such as sulfonylureas, sulfonamides, piperazines, and azetidines, as well as fusing other heterocyclic rings to the pyridine (B92270) core.
Sulfonylurea and Sulfonamide Derivatives of this compound
The synthesis of sulfonylurea and sulfonamide derivatives has been a key strategy in the development of potent P2Y12 receptor antagonists. The introduction of a sulfonylurea or acylsulfonamide linker has been shown to improve affinity, metabolic stability, and aqueous solubility compared to earlier urea-based analogs. researchgate.net
The general synthesis of sulfonylurea derivatives involves the in-situ formation of a sulfonylisocyanate from a sulfonamide, which then reacts with an amine, such as a 3-aminoazetidine or a piperazine (B1678402) derivative attached to the this compound core. researchgate.net For acyl sulfonamides, the synthesis typically involves coupling the this compound core, which is linked to a piperidine (B6355638) or azetidine (B1206935) moiety, with a desired sulfonyl chloride. nih.govacs.org
A significant finding was that replacing a urea (B33335) functionality with a sulfonylurea group led to increased binding affinity and improved physicochemical properties. researchgate.netnih.gov For instance, a piperazinyl urea derivative with an IC50 binding affinity of 0.33 μM was significantly improved by its sulfonylurea counterpart (IC50 = 0.042 μM). researchgate.net Further modifications, such as replacing the central piperazine ring with a 3-aminoazetidine, resulted in even greater improvements in affinity and metabolic stability. researchgate.net Similarly, shifting from 5-chlorothienyl to benzyl (B1604629) sulfonamides in the acyl sulfonamide series dramatically increased potency. nih.govacs.org
| Linker Modification | Initial Compound (IC50) | Modified Compound (IC50) | Key Improvement |
| Urea to Sulfonylurea | Piperazinyl Urea (0.33 μM) | Sulfonylurea Analog (0.042 μM) | Increased affinity and solubility researchgate.net |
| Piperazine to Azetidine | Sulfonylurea Piperazine | Sulfonylurea Azetidine (0.0062 μM) | Improved affinity and metabolic stability researchgate.net |
| Sulfonamide Group | 5-Chlorothienyl Sulfonamide | Benzyl Sulfonamide | Significantly increased potency nih.govacs.org |
Piperazine and Azetidine Derivatives of this compound
Piperazine and azetidine moieties have been widely used as linkers in the design of this compound-based P2Y12 antagonists. These nitrogen-containing heterocycles are typically attached at the 6-position of the nicotinic acid scaffold. researchgate.netresearchgate.net
Studies have shown that replacing a piperazine ring with a 3-aminoazetidine can lead to significant improvements in binding affinity and metabolic stability. researchgate.net For example, an azetidine derivative demonstrated an IC50 binding affinity of 0.0062 μM and a microsomal clearance of 28 μM/min/mg, outperforming its piperazine counterpart. researchgate.net However, in vivo pharmacokinetic studies in dogs revealed that azetidine derivatives had a tenfold higher clearance compared to their matched-pair piperidine analogs. nih.govacs.org This highlights the complex interplay between in vitro potency and in vivo pharmacokinetics.
| Heterocyclic Linker | In Vitro Activity (IC50) | In Vivo Clearance (Dog) | Reference |
| Piperazine | 0.042 µM | Lower | researchgate.net |
| Azetidine | 0.0062 µM | 10-fold Higher | researchgate.netnih.govacs.org |
| Piperidine | - | Lower | nih.govacs.org |
Other Heterocyclic Incorporations
Beyond the more common linkers, other heterocyclic systems have been incorporated into the this compound framework to explore novel chemical space and biological activities. One notable example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. The condensation of this compound with chloroacetaldehyde, following Hand's procedure, yields imidazo[1,2-a]pyridine-6-carbaldehyde. raijmr.com This process fuses an imidazole (B134444) ring to the pyridine core, creating a new bicyclic system with distinct electronic and steric properties. The incorporation of a morpholino substituent at the 6-position has also been explored, which can enhance target binding due to its bulkiness and polarity.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For this compound analogs, these studies have been instrumental in optimizing their potency and selectivity as antagonists for P2Y receptors.
Modulating Ligand-Receptor Interactions (e.g., P2Y12, P2Y1)
The primary goal of SAR studies in this area has been to enhance the antagonist activity at the P2Y12 receptor, a key target for antiplatelet therapies. researchgate.nettandfonline.com The this compound scaffold itself is a crucial component for inhibitory effects. researchgate.net
Key findings from SAR studies include:
The Linker is Critical : The nature of the linker between the this compound core and the terminal group is paramount. Replacing a urea linker with a sulfonylurea or an acyl sulfonamide group significantly enhances potency. researchgate.netresearchgate.net The sulfonyl group, in particular, increases the compound's affinity. researchgate.net
The N-H Bond is Important : The presence of an N-H group in the sulfonamide linker is important for activity, as its replacement with a methyl group was found to reduce potency. researchgate.net
The Ethyl Ester Group : The 3-ethoxycarbonyl (ethyl ester) group on the pyridine ring is central to binding. gu.se
Heterocyclic Linker Choice : The choice between piperidine, piperazine, and azetidine linkers influences both potency and pharmacokinetic properties. While azetidines can increase in vitro potency, they may also lead to higher clearance rates in vivo. nih.govacs.org Piperidine derivatives, in some cases, have shown superior affinity compared to their piperazine or azetidine counterparts. chemrxiv.org
P2Y1 Receptor Antagonism : While much of the focus has been on P2Y12, derivatives of related scaffolds, such as benzimidazole (B57391) sulfonylureas, have been investigated as P2Y1 receptor antagonists. nih.govfrontiersin.org These studies provide insights into achieving selectivity between different P2Y receptor subtypes.
Impact of Substituent Effects on Biological Profiles
The substituents on the various components of the this compound analogs have a profound impact on their biological profiles.
Optimizing Pharmacokinetic Profiles
The translation of a potent chemical compound into a viable therapeutic agent is critically dependent on optimizing its pharmacokinetic profile. This involves refining the molecule's structure to enhance its absorption, distribution, metabolism, and excretion (ADME) properties, thereby ensuring it reaches the target site in sufficient concentration and for an adequate duration to elicit a therapeutic effect, while minimizing off-target and toxic effects. For derivatives of this compound, significant research has focused on modifying the core scaffold to improve these characteristics.
A key challenge in the development of drug candidates is ensuring adequate metabolic stability. Compounds that are rapidly metabolized by the body often exhibit low bioavailability and short duration of action. srce.hr The initial assessment of metabolic stability is typically conducted in vitro using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, such as the cytochrome P450 (CYP) family. srce.hrnuvisan.com The output of these assays, often expressed as in vitro intrinsic clearance (CLint), helps predict the in vivo hepatic clearance of a compound. nuvisan.com
Early research into this compound derivatives for P2Y12 receptor antagonism revealed significant metabolic stability issues. An initial piperazinyl urea series, for instance, demonstrated submicromolar potency but suffered from poor solubility and high metabolic instability, with a microsomal clearance (CLint) in human liver microsomes (HLM) of ≥300 μM/min/mg. researchgate.net This high clearance rate indicated rapid metabolism, posing a substantial hurdle for further development. researchgate.net
To address this, structure-activity relationship (SAR) studies focused on modifying the core structure. Key findings include:
Replacement of the Urea Linker: Substituting the urea functionality with a sulfonylurea group led to a significant improvement in metabolic stability. researchgate.net This is exemplified by compound 47 (an this compound sulfonylurea), which showed a reduced CLint of 70 μM/min/mg in HLM. researchgate.net
Modification of the Central Ring: Further enhancements were achieved by replacing the central piperazine ring with a 3-aminoazetidine. researchgate.net This structural change, seen in compound 3 , resulted in a further improved CLint of 28 μM/min/mg. researchgate.net
In a separate class of derivatives, 6-aminonicotinic acid esters were designed as prodrugs of a 6-phosphogluconate dehydrogenase (6PGD) inhibitor. nih.gov Their mechanism relies on intracellular metabolism. For example, 1-(((cyclohexyloxy)carbonyl)oxy)this compound is converted intracellularly to 6-aminonicotinic acid (6ANA) and subsequently, via the Preiss–Handler pathway, to the active inhibitor 6-amino-NADP+. nih.gov This metabolic activation is essential for the compound's pharmacological effect. nih.gov
In vivo studies in dogs provided further insight into clearance mechanisms. When comparing this compound acyl sulfonamides, evaluation of pharmacokinetic parameters showed that azetidine-containing compounds had a 10-fold higher clearance than their matched-pair piperidine counterparts. researchgate.net This highlights how subtle structural changes can significantly impact a compound's systemic exposure and clearance pathways.
| Compound Series | Key Structural Feature | Example Compound | Microsomal Intrinsic Clearance (CLint) in HLM (μM/min/mg) | Reference |
|---|---|---|---|---|
| Piperazinyl Urea | Urea linker, Piperazine ring | Series 1 Lead | ≥300 | researchgate.net |
| Sulfonylurea | Sulfonylurea linker | Compound 47 | 70 | researchgate.net |
| Azetidine Sulfonylurea | Sulfonylurea linker, 3-Aminoazetidine ring | Compound 3 | 28 | researchgate.net |
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical parameter for orally delivered medicines. It is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism in the gut wall and liver. researchgate.net Several this compound derivatives have faced challenges in achieving adequate oral bioavailability.
The development of AZD1283, an oral, reversible P2Y12 receptor antagonist based on an this compound acyl sulfonamide scaffold, was ultimately terminated before Phase II trials due to poor absorption and low metabolic stability of the ethyl ester moiety. researchgate.net This underscores the challenge that even potent compounds face if their pharmacokinetic properties are suboptimal. Similarly, many nucleotide-based compounds, which can be analogs in functional studies, generally have low oral bioavailability due to their charged nature. nih.gov
Efforts to improve bioavailability have been a central part of the optimization process. The same structural modifications that enhanced metabolic stability also positively influenced properties related to bioavailability. For instance, the replacement of the urea functionality with a sulfonylurea group not only improved stability but also markedly increased aqueous solubility from <0.1 μM in the original urea series to 90 μM in the sulfonylurea derivative 47 . researchgate.net This enhancement in solubility is a crucial step toward improving absorption.
| Compound Series | Key Structural Feature | Aqueous Solubility (μM) | Reference |
|---|---|---|---|
| Piperazinyl Urea | Urea linker | <0.1 | researchgate.net |
| Sulfonylurea | Sulfonylurea linker | 90 | researchgate.net |
| Azetidine Sulfonylurea | 3-Aminoazetidine ring | 83 | researchgate.net |
Further strategies to enhance bioavailability include the use of cyclization to create more rigid, conformationally constrained analogs, which can improve both potency and pharmacokinetic profiles. nih.gov Another approach involves designing prodrugs that can be converted to the active compound in vivo, a strategy employed for a dual P2Y1/P2Y12 inhibitor which showed 32.4% oral bioavailability in rats. acs.org
A successful drug candidate must not only be effective but also safe. The therapeutic index, which is a measure of the margin between the dose required for a therapeutic effect and the dose that causes toxicity, is a key indicator of this relationship. researchgate.net For P2Y12 receptor antagonists, the primary efficacy endpoint is the prevention of thrombosis, while the main safety concern is an increased risk of bleeding. researchgate.netacs.org
Lead optimization of this compound acyl sulfonamides demonstrated a successful separation of the antithrombotic effect from bleeding risk. researchgate.net In a modified Folt's model in dogs, both a piperidine derivative (compound 3 ) and an azetidine derivative (compound 13 ) showed dose-dependent increases in blood flow and inhibition of platelet aggregation. researchgate.net
The piperidine compound 3 had an antithrombotic ED50 (the dose effective in 50% of subjects) of 3.0 µg/kg/min. researchgate.net
The azetidine compound 13 had an antithrombotic ED50 of 10 µg/kg/min. researchgate.net
Crucially, the doses that induced a more than three-fold increase in bleeding time were significantly higher than the effective doses: 33 µg/kg/min for the piperidine and 100 µg/kg/min for the azetidine. researchgate.net This resulted in a therapeutic index of ≥10 for both compounds, indicating a favorable window between efficacy and the primary adverse effect. researchgate.net Based on these promising data, a related compound, AZD1283 , was advanced into human clinical trials. researchgate.net
| Compound | Key Structural Feature | Antithrombotic ED50 (µg/kg/min) | Dose Increasing Bleeding Time >3-fold (µg/kg/min) | Therapeutic Index | Reference |
|---|---|---|---|---|---|
| Compound 3 | Piperidine | 3.0 | 33 | ≥10 | researchgate.net |
| Compound 13 | Azetidine | 10 | 100 | ≥10 | researchgate.net |
A similar favorable efficacy-safety profile was observed in a different therapeutic area. In a series of 6-aminonicotinic acid esters developed as anticancer agents, compound 5i (1-(((cyclohexyloxy)carbonyl)oxy)this compound) exhibited more potent antiproliferative activity against pancreatic carcinoma cells than the well-known 6PGD inhibitor, 6-aminonicotinamide (B1662401) (6AN). nih.govresearchgate.net Despite its higher potency, compound 5i was found to be substantially less toxic to primary hippocampal rat neurons compared to 6AN, which is known for its neurotoxic properties. nih.govresearchgate.net This improved safety profile opens up new possibilities for targeting metastatic cells with this class of compounds. nih.gov
Biological and Pharmacological Research Applications of Ethyl 6 Aminonicotinate
Modulation of Purinergic Receptors by Ethyl 6-Aminonicotinate Derivatives
Purinergic receptors, particularly the P2Y subtypes, are crucial in a multitude of physiological processes, making them attractive targets for therapeutic intervention. Derivatives of this compound have been extensively investigated as modulators of these receptors.
The P2Y12 receptor, an important member of the P2Y family, plays a pivotal role in ADP-induced platelet aggregation and thrombus formation. nih.govtandfonline.com Consequently, P2Y12 antagonists are critical in the prevention and treatment of arterial thrombosis. nih.govacs.org Research has led to the development of potent P2Y12 receptor antagonists based on the this compound scaffold, primarily as acyl sulfonamides and sulfonylureas. nih.govgu.seresearchgate.net
A significant breakthrough in this area was the development of AZD1283, an this compound acyl sulfonamide that progressed to human clinical trials. nih.govresearchgate.net The structure-activity relationship (SAR) studies revealed that substituting a 5-chlorothienyl group with a benzyl (B1604629) sulfonamide significantly enhanced the compound's potency. nih.govacs.org Further optimization of the AZD1283 scaffold has been a focus of research to improve druglike properties, such as metabolic stability. nih.govacs.org For instance, cyclization of the ester substituent on the pyridine (B92270) ring to the ortho-methyl group resulted in lactone analogues with enhanced metabolic stability. nih.gov
The inhibitory effects of these derivatives on the P2Y12 receptor and platelet aggregation have been quantified in various studies.
Table 1: P2Y12 Receptor Antagonism and Platelet Aggregation Inhibition by this compound Derivatives
| Compound | P2Y12 Receptor Binding (IC50/Kd) | Platelet Aggregation Inhibition | Reference |
|---|---|---|---|
| AZD1283 | Kd = 11 nM; IC50 = 25 nM | ED50 = 10 µg/kg/min (in dogs) | nih.govcaymanchem.com |
| Piperidine (B6355638) 3 (AZD1283) | - | Antithrombotic ED50 = 3.0 µg/kg/min (in dogs) | nih.govacs.org |
| Azetidine (B1206935) 13 | - | Antithrombotic ED50 = 10 µg/kg/min (in dogs) | nih.govacs.org |
| Sulfonylurea 47 | IC50 = 0.042 µM | 19 nM (WPA assay) | researchgate.net |
| Azetidine 3 (Sulfonylurea) | IC50 = 0.0062 µM | 9.5 nM (WPA assay) | researchgate.net |
WPA: Whole Platelet Aggregation
The lead compound AZD1283, for example, was found to be highly selective for the P2Y12 receptor, showing minimal activity at the P2Y1 receptor at concentrations up to 10 µM. caymanchem.com This selectivity is a desirable characteristic for antiplatelet agents targeting the P2Y12 pathway. While some research has explored dual P2Y1/P2Y12 antagonists from other chemical scaffolds, the this compound series has been primarily optimized for potent and selective P2Y12 antagonism. tandfonline.com
The P2Y receptor family is diverse, with eight subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). nih.govnih.gov These are often grouped into the Gq-coupled P2Y1-like subfamily and the Gi-coupled P2Y12-like subfamily (P2Y12, P2Y13, P2Y14). researchgate.netd-nb.info
The high selectivity of this compound derivatives for the P2Y12 receptor suggests limited interaction with other P2Y subtypes. Studies on AZD1283 demonstrated its selectivity over a wide range of other receptors and ion channels, which would include other P2Y family members. caymanchem.com However, the structural information gleaned from the binding of AZD1283 to the P2Y12 receptor has been utilized to create homology models for other P2Y subtypes, such as the P2Y14 receptor. researchgate.netacs.org This indicates the value of these derivatives not only as direct pharmacological agents but also as tools for understanding the broader P2Y receptor family.
P2Y1 Receptor Modulation
Enzyme Inhibition and Modulation Studies
Beyond purinergic receptors, derivatives sharing structural motifs with this compound derivatives, such as the sulfonylurea group, have been investigated for their potential to inhibit various enzymes.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of the neurotransmitter acetylcholine. While not direct derivatives of this compound, certain sulfonylurea compounds have been synthesized and evaluated for their cholinesterase inhibitory activity. jrespharm.com In one such study, none of the tested sulfonylurea derivatives showed significant inhibitory activity against AChE or BChE. jrespharm.com This suggests that the sulfonylurea moiety, as present in those specific derivatives, may not be a strong inhibitor of cholinesterases. It is important to note that these were not this compound derivatives, but the findings are relevant to the broader chemical class.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.gov Similarly, glycosidases are enzymes involved in carbohydrate metabolism, and their inhibitors have potential applications in various diseases. researchgate.net
A study on novel sulfonylurea derivatives investigated their inhibitory effects on tyrosinase, α-amylase, and α-glucosidase. jrespharm.com The results indicated that none of the synthesized sulfonylurea compounds exhibited significant inhibitory activity against the tyrosinase enzyme. jrespharm.com However, some of the compounds did show weak inhibitory activity against α-amylase. jrespharm.com
Separately, research into glycosidase inhibitors has led to the synthesis of isofagomine analogues, which have shown potent inhibitory activity. researchgate.net This line of research, while not directly involving this compound, was conducted by researchers also involved in the development of the P2Y12 antagonists, highlighting a broader interest in enzyme inhibition. researchgate.net
Table 2: Enzyme Inhibition by Structurally Related Sulfonylurea Derivatives
| Compound Series | Target Enzyme | Finding | Reference |
|---|---|---|---|
| Sulfonylurea Derivatives | Acetylcholinesterase | No significant inhibition | jrespharm.com |
| Sulfonylurea Derivatives | Butyrylcholinesterase | No significant inhibition | jrespharm.com |
| Sulfonylurea Derivatives | Tyrosinase | No significant inhibition | jrespharm.com |
| Sulfonylurea Derivatives | α-Amylase | Weak inhibition by some derivatives | jrespharm.com |
Other Enzymatic Targets
While a significant body of research on this compound derivatives has focused on specific primary targets, the scaffold has been instrumental in developing inhibitors for a variety of other enzymes. The versatility of the this compound structure allows for modifications that lead to potent and selective interactions with several enzymatic systems.
One of the key enzymatic targets for derivatives of 6-aminonicotinic acid is 6-phosphogluconate dehydrogenase (6PGD) . A series of 6-aminonicotinic acid esters were designed as precursors to 6-amino-NADP+, a potent inhibitor of 6PGD. nih.govresearchgate.net In cell-based studies, these esters are processed via the salvage pathway, converting them into 6-amino-NADP+, which demonstrates strong inhibition of 6PGD with a Ki value of 0.1–0.2 μM in rat tissues. nih.gov Notably, 6-amino-NADP+ was found to be a significantly weaker inhibitor (over 200-fold less potent) against other NADP+/NADPH-dependent enzymes like glucose-6-phosphate dehydrogenase (G6PD) and glutathione (B108866) reductase, suggesting a degree of selectivity. nih.gov
Furthermore, extensive research has been conducted on this compound acyl sulfonamides and sulfonylureas as potent antagonists of the P2Y12 receptor , a crucial G-protein coupled receptor in platelet aggregation. acs.orgresearchgate.netresearchgate.net The development of these antagonists, such as the clinical candidate AZD1283, highlights the importance of the this compound core in designing high-affinity ligands for this receptor. acs.orgresearchgate.net The structural flexibility of this scaffold has also enabled the exploration of other purinergic receptors. For instance, sulfonamide derivatives have been screened for inhibitory activity against other P2X receptors, which are implicated in pain and inflammation. acs.org
The table below summarizes the enzymatic and receptor targets inhibited by various derivatives of this compound.
| Derivative Class | Target Enzyme/Receptor | Potency/Activity | Reference |
| 6-Aminonicotinic Acid Esters | 6-Phosphogluconate Dehydrogenase (6PGD) | Ki = 0.1–0.2 μM (as 6-amino-NADP+) | nih.gov |
| 6-Aminonicotinic Acid Esters | Glucose-6-Phosphate Dehydrogenase (G6PD) | >200-fold weaker than for 6PGD | nih.gov |
| 6-Aminonicotinic Acid Esters | Glutathione Reductase | >200-fold weaker than for 6PGD | nih.gov |
| Acyl Sulfonamides/Sulfonylureas | P2Y12 Receptor | High-affinity antagonists (e.g., AZD1283 IC50 = 10.5 nM) | acs.orgresearchgate.net |
| Sulfonamide Tethered (Hetero)aryl Ethylidenes | P2X2 Receptor | IC50 = 0.32 µM (Compound 6h) | acs.org |
| Sulfonamide Tethered (Hetero)aryl Ethylidenes | P2X7 Receptor | IC50 = 1.10 µM (Compound 6h) | acs.org |
Exploratory Research in Other Biological Pathways
The this compound framework has served as a foundation for compounds explored in various other biological pathways, including anti-inflammatory, anticancer, herbicidal, and plant growth regulatory applications.
Anti-inflammatory Properties: Derivatives of this compound have shown potential as anti-inflammatory agents, primarily through the modulation of purinergic signaling. The P2Y12 receptor, a key target for this compound sulfonylureas, is expressed on microglia in the central nervous system. biorxiv.org Research indicates that this receptor plays a role in neuroinflammation, with its expression being upregulated on anti-inflammatory (M2) microglia and downregulated on pro-inflammatory (M1) microglia. biorxiv.orgnih.gov Antagonism of the P2Y12 receptor is therefore being investigated as a therapeutic strategy to modulate the neuroinflammatory response. biorxiv.org Additionally, related nicotinic acid derivatives, such as ethyl 6-morpholinonicotinate, have been shown to exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
Anticancer Properties: The role of 6PGD in cancer cell metabolism has made it an attractive target for anticancer drug development. As precursors of the 6PGD inhibitor 6-amino-NADP+, esters of 6-aminonicotinic acid have been synthesized and evaluated for their anticancer potential. nih.govresearchgate.net In a notable study, the derivative 1-(((cyclohexyloxy)carbonyl)oxy)this compound demonstrated more potent antiproliferative activity than the well-known 6PGD inhibitor 6-aminonicotinamide (B1662401) (6AN) in a pancreatic ductal adenocarcinoma (PDAC) cell line. nih.gov This activity was linked to the reversal of histone 3 lysine (B10760008) 9 trimethylation (H3K9me3) loss, an epigenetic marker, and a marked increase in metabolites upstream of 6PGD, confirming intracellular target engagement. nih.govresearchgate.net
The table below details the findings related to the anticancer activity of an this compound derivative.
| Compound | Cell Line | Key Findings | Reference |
| 1-(((cyclohexyloxy)carbonyl)oxy)this compound | Pancreatic Ductal Adenocarcinoma (PDAC) A38-5 | - More potent antiproliferative activity than 6-aminonicotinamide (6AN).- Reverses loss of H3K9me3.- Increases metabolites upstream of 6PGD. | nih.govresearchgate.net |
Herbicidal and Plant Growth Regulatory Properties: The pyridine ring, a core component of this compound, is found in numerous agrochemicals. Certain related chemical structures, such as sulfonylureas and pyridopyrimidines, are known to possess herbicidal activity. researchgate.netjrespharm.comgoogle.com For example, chlorsulfuron (B1668881) is a well-known sulfonylurea herbicide. jrespharm.com The development of 2-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones, which can be synthesized from aminonicotinonitrile intermediates, as effective pre- and post-emergence herbicides demonstrates the utility of this chemical class in agriculture. google.com Furthermore, some related heterocyclic compounds have been reported to possess plant growth regulatory properties, suggesting another potential application for structures derived from the this compound scaffold. researchgate.netgoogle.com Plant growth regulators are chemical substances that, at low concentrations, can modify plant physiological processes to enhance growth, yield, or quality. sigmaaldrich.comgoogle.com
Advanced Spectroscopic and Analytical Characterization of Ethyl 6 Aminonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural determination of ethyl 6-aminonicotinate, allowing for the precise mapping of its proton and carbon framework.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, influenced by the ring's electron-withdrawing nature and the substituents. The ethyl ester group's protons, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, resonate in the upfield region. The chemical shifts are sensitive to the solvent used and the presence of other functional groups in derivatives.
Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 8.5 | m |
| -NH₂ | 4.0 - 5.0 | br s |
| -O-CH₂- | ~4.3 | q |
| -CH₃ | ~1.3 | t |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. "m" denotes multiplet, "br s" broad singlet, "q" quartet, and "t" triplet.
¹³C NMR Chemical Shift Analysis
In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is characteristically found in the most downfield region, typically around 165-170 ppm. The carbons of the pyridine ring resonate at distinct chemical shifts, which are influenced by the positions of the amino and ethyl carboxylate substituents. The ethyl group's carbons appear at the higher field end of the spectrum.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | ~167.0 |
| Aromatic-C | 109 - 159 |
| -O-CH₂- | ~60 |
| -CH₃ | ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Advanced NMR Techniques
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced 2D NMR techniques are employed for unambiguous structural assignment. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. These methods are crucial for confirming the connectivity within the molecule and for the structural elucidation of novel derivatives. Additionally, techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mnstate.edu
Vibrational Spectroscopy: FT-IR and Raman Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within this compound and its derivatives.
Characteristic Vibrational Modes and Functional Group Analysis
The FT-IR and Raman spectra of this compound are characterized by specific absorption bands that correspond to the vibrations of its functional groups. The amino (-NH₂) group exhibits characteristic stretching vibrations in the 3500-3300 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretch of the ethyl ester is a strong, prominent band typically appearing around 1720 cm⁻¹. Vibrations associated with the pyridine ring, including C-C and C-N stretching, are observed in the 1600-1400 cm⁻¹ region. researchgate.net The C-O stretching of the ester group can be found in the 1300-1100 cm⁻¹ range.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |
| Carbonyl (C=O) | C=O Stretch | ~1720 |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 |
| Ester (C-O) | C-O Stretch | 1300 - 1100 |
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy is also a powerful tool for studying the conformational isomers of molecules. auremn.org.br For derivatives of this compound, different spatial arrangements of the substituents can lead to distinct vibrational spectra. By analyzing the changes in band positions and intensities in the FT-IR and Raman spectra, often in conjunction with computational modeling, it is possible to identify the preferred conformations of the molecule in different states (solid, solution) and to understand the influence of intermolecular interactions, such as hydrogen bonding, on the molecular geometry. acs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and separating the resulting charged particles based on their mass-to-charge (m/z) ratio, MS provides precise molecular mass data and valuable structural insights through the analysis of fragmentation patterns. neu.edu.tr The molecular ion peak (M+) for this compound would correspond to its molecular weight. Common fragmentation patterns for this compound involve characteristic cleavages of the ester and amino functional groups. libretexts.org For instance, cleavage alpha to the carbonyl group can result in the loss of the ethoxy radical (•OCH2CH3) or an ethylene (B1197577) molecule via McLafferty rearrangement. neu.edu.trlibretexts.org The stable aromatic pyridine ring often remains intact as a major fragment.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass to several decimal places. For this compound (C₈H₁₀N₂O₂), the theoretical exact mass is 166.0742 g/mol . nih.gov HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This level of precision is critical for unambiguous identification. In studies of its derivatives, HRMS has been used to confirm product structures. For example, electrospray ionization HRMS (ESI-HRMS) analysis of a cyano-azetidinyl derivative of ethyl nicotinate (B505614) found the protonated molecule [M+H]⁺ at m/z 261.1410, which was in close agreement with the calculated value for its formula C₁₃H₁₆N₄O₂. thno.org
Table 1: High-Resolution Mass Spectrometry Data for this compound and a Derivative
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Observed Mass [M+H]⁺ (Da) | Reference |
| This compound | C₈H₁₀N₂O₂ | 166.0742 | - | nih.gov |
| Ethyl 6-(3-aminoazetidin-1-yl)-5-cyano-2-methylnicotinate | C₁₃H₁₆N₄O₂ | 260.1297 | 261.1410 | thno.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate complex mixtures before MS analysis. LC-MS is particularly valuable for analyzing derivatives of this compound in various contexts, such as pharmacokinetic studies and metabolite identification. researchgate.netgu.sersc.org For instance, LC-MS has been used to analyze blood samples to quantify drug candidates derived from this compound, employing a triple quadrupole mass spectrometer for high sensitivity and selectivity. rsc.org A typical LC method involves a C18 or phenyl-hexyl column with a gradient elution using acetonitrile (B52724) and water with formic acid as a modifier. rsc.org
GC-MS is also applicable, especially for analyzing volatile secondary metabolites from organisms, where related nicotinic acid structures have been identified. researchgate.net Both techniques are instrumental in monitoring the progress of chemical reactions and confirming the identity of intermediates and final products in the synthesis of complex molecules based on the this compound scaffold. mdpi.comcaymanchem.com
Table 2: Example LC-MS Method Parameters for Derivative Analysis
| Parameter | Specification | Reference |
| HPLC System | Surveyor MS Plus pump, AS Plus autosampler | rsc.org |
| Mass Spectrometer | ESI-TSQ Quantum Discovery Max Triple Quadrupole | rsc.org |
| Analytical Column | Kinetex Phenyl-Hexyl, 2.6 µm, 50 × 2.1 mm | rsc.org |
| Mobile Phase A | Water + 0.1% formic acid | rsc.org |
| Mobile Phase B | Acetonitrile + 0.1% formic acid | rsc.org |
| Flow Rate | 600 µL/min | rsc.org |
| Ionization Mode | Positive Ion Mode (ESI+) | thno.org |
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For derivatives of this compound, single-crystal X-ray diffraction has been successfully used to elucidate their molecular structures. thieme-connect.comdntb.gov.ua In one study, a colorless cube crystal of Ethyl 6-Amino-5-benzyl-2-methylnicotinate was grown from chloroform, and its structure was solved using direct methods, confirming the connectivity and stereochemistry of the molecule. thieme-connect.com
X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. nih.gov This includes the orientation of the ethyl ester substituent relative to the plane of the pyridine ring. Studies on related structures show that intermolecular forces, such as crystal packing, can influence the molecule's conformation, sometimes causing deviations from the lowest-energy gas-phase conformation. dcu.ie For this compound, key conformational features would include the planarity of the pyridine ring system and the torsion angles defining the position of the ethyl group. The solid-state conformation is crucial as it can impact the material's physical properties and provides insight into the molecule's intrinsic structural preferences.
Table 3: Common Intermolecular Interactions in Aminonicotinate-Related Crystals
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference |
| Hydrogen Bond | N-H (amino group) | N (pyridine ring) | X···Y: 2.5–3.2 Å, Angle > 130° | dcu.ielibretexts.org |
| Hydrogen Bond | N-H (amino group) | O=C (ester carbonyl) | X···Y: 2.5–3.2 Å, Angle > 130° | dcu.ielibretexts.org |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel displaced or T-shaped | researchgate.net |
| C-H···π Interaction | C-H (aliphatic/aromatic) | Pyridine Ring | - | researchgate.net |
Crystal Packing and Intermolecular Interactions
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of the compound and its derivatives. Commercial suppliers of this compound typically report purity levels of 95-98% or higher, as determined by HPLC. sigmaaldrich.comsigmaaldrich.comchemicalbook.com In synthetic chemistry, HPLC is used to monitor reaction completion and to confirm the purity of isolated products. google.com
A typical reversed-phase HPLC analysis would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector, as the pyridine ring of this compound possesses a strong chromophore. caymanchem.com The purity is calculated from the relative area of the main peak in the chromatogram.
Table 4: Purity of Commercially Available this compound
| Supplier/Source | Reported Purity | Analytical Method | Reference |
| Sigma-Aldrich | 98% | Chromatography | sigmaaldrich.com |
| Sigma-Aldrich | 95% | Chromatography | sigmaaldrich.com |
| Capot Chemical Co., Ltd. | 97% (Min) | HPLC | chemicalbook.com |
| BLD Pharm | - | HPLC, LC-MS, UPLC data available | bldpharm.com |
HPLC and UPLC Method Development
The development of robust HPLC and UPLC methods is essential for the analysis of this compound and its derivatives, particularly in complex matrices such as biological samples or reaction mixtures. These methods are optimized for sensitivity, specificity, and speed.
Modern analytical approaches often couple UPLC with mass spectrometry (UPLC-MS), providing a powerful tool for structural confirmation and quantification. nih.govacs.org For instance, UPLC systems coupled with a mass detector can provide both ultraviolet and mass spectrometry data simultaneously. nih.gov Method development typically involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and detection.
Research Findings: Methods for analyzing amino compounds are well-established and can be adapted for this compound. Reversed-phase chromatography is commonly employed, utilizing C18 columns. researchgate.netbohrium.comscielo.br The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. scielo.br
For related amino compounds, pre-column derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to enhance detectability and improve chromatographic behavior in UPLC-ESI-MS/MS analysis. waters.comresearchgate.net This approach allows for the analysis of numerous metabolites within a short timeframe, with detection limits reaching the atomole level. researchgate.net The development process for a new analytical method requires validation to confirm its linearity, specificity, precision, and accuracy. scielo.br In the context of drug discovery, derivatives of this compound, such as acyl sulfonamides, have been analyzed to evaluate their pharmacokinetic properties. researchgate.net High-performance liquid chromatography (HPLC) analysis of biological samples like blood and liver has been used to identify and quantify metabolites of these derivatives. researchgate.net
Below is a table summarizing typical parameters for HPLC and UPLC method development applicable to this compound and its derivatives.
Table 1: Representative HPLC/UPLC Method Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Stationary Phase | Kromasil C18 (250 x 4.6 mm) scielo.br | ACQUITY UPLC C18 |
| Mobile Phase | Acetonitrile:Water (1:1 v/v) scielo.br | Gradient of Acetonitrile and aqueous buffer waters.com |
| Flow Rate | 1.0 mL/min scielo.br | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C scielo.br | 25 - 45 °C waters.comtandfonline.com |
| Injection Volume | 20 µL scielo.br | 1 - 5 µL |
| Detection | UV at 218-254 nm scielo.brtandfonline.com | UV-Vis, PDA, Mass Spectrometry (MS) nih.govacs.org |
| Derivatization | Not always required | Pre-column with AQC for enhanced sensitivity waters.comresearchgate.net |
Chiral Chromatography Applications
Many derivatives of this compound are chiral molecules, necessitating enantioselective separation methods to isolate and quantify individual enantiomers. Chiral chromatography, particularly chiral HPLC, is the most effective technique for this purpose. mdpi.comyakhak.org The development of these methods is crucial in pharmaceutical research, where enantiomers of a compound can exhibit different biological activities.
The separation relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including pyridine derivatives. researchgate.netbohrium.comchromatographyonline.com These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. sigmaaldrich.com
Research Findings: The enantiomeric separation of derivatives of aminonicotinates has been accomplished using chromatography with a chiral stationary phase. googleapis.com For example, the chiral separation of novel imidazo[1,2-a]pyridine (B132010) derivatives, which share a core structure with some aminonicotinate derivatives, was successfully achieved using polysaccharide-based CSPs like Chiralpak and Chiralcel. researchgate.netbohrium.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving good resolution. researchgate.nettandfonline.com
Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin (B549263) or teicoplanin (e.g., Astec® CHIROBIOTIC®), are also highly effective, particularly for polar and ionizable analytes, due to their unique ionic interaction capabilities. sigmaaldrich.comsigmaaldrich.com The optimization of a chiral separation may involve adjusting the mobile phase composition, temperature, and flow rate to improve resolution. sigmaaldrich.com For some derivatives of this compound developed as P2Y12 receptor antagonists, their structure was identified using chiral supercritical fluid chromatography (SFC), a related technique known for its speed and efficiency in chiral separations. researchgate.netchromatographyonline.com
The table below outlines typical conditions for the chiral separation of compounds structurally related to this compound derivatives.
Table 2: Chiral Chromatography Separation Conditions for Representative Pyridine and Amine Derivatives
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralpak® IA (amylose-based) tandfonline.comyakhak.org | Astec® CHIROBIOTIC® V2 (vancomycin-based) sigmaaldrich.com |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) tandfonline.com | Methanol with acid/base modifiers sigmaaldrich.com |
| Flow Rate | 1.2 mL/min tandfonline.com | 1.0 mL/min sigmaaldrich.com |
| Column Temperature | 25 °C tandfonline.com | Ambient |
| Detection | UV at 254 nm tandfonline.com | UV, LC-MS |
| Analyte Class | Pyridine derivatives, α-amino acid esters tandfonline.comyakhak.org | Polar neutral and ionizable analytes sigmaaldrich.com |
Computational Chemistry and Molecular Modeling Studies of Ethyl 6 Aminonicotinate
Density Functional Theory (DFT) Calculations and Quantum Chemical Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of ethyl 6-aminonicotinate. These calculations offer a quantum mechanical perspective on the molecule's structure and reactivity.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic characteristics of a molecule are crucial for understanding its reactivity and interaction with other molecules. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. chalcogen.ro A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. sapub.org For this compound, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically located over the amino group and the pyridine (B92270) ring, suggesting these are the primary sites for electron donation. Conversely, the LUMO is often centered on the ester group and the pyridine ring, indicating these areas are susceptible to accepting electrons. chalcogen.roderpharmachemica.com
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the electrophilic and nucleophilic regions. For this compound, the MEP typically shows negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amino group and the ethyl group usually exhibit a positive potential (blue regions), marking them as sites for nucleophilic interaction.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | ~ -6.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.7 eV | Reflects the molecule's chemical reactivity and stability. sapub.org |
Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculations.
Spectroscopic Property Prediction (NMR, IR, Raman)
DFT calculations are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural confirmation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR), and Raman spectra can be performed. researchgate.net The calculated vibrational frequencies from IR and Raman spectra are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a better match with experimental results. researchgate.net These computational predictions are invaluable for assigning the vibrational modes observed in experimental spectra and confirming the molecular structure. researchgate.net
Conformational Landscape Exploration
This compound possesses rotational freedom around several single bonds, particularly the C-C bond of the ethyl group and the C-N bond of the amino group. DFT calculations can be used to explore the molecule's conformational landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. researchgate.net This analysis helps to identify the most stable, low-energy conformations of the molecule, which are the most likely to be present under physiological conditions and to interact with biological targets.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com This method has been extensively used to study the interaction of this compound derivatives with their protein targets.
Binding Mode Analysis with Target Receptors (e.g., P2Y12, P2Y1)
Derivatives of this compound have been identified as potent antagonists of the P2Y12 receptor, a key player in platelet aggregation. gu.senih.gov Molecular docking studies have been crucial in understanding how these compounds bind to the P2Y12 receptor. nih.gov These studies have revealed that the this compound scaffold can fit into the antagonist-bound conformation of the P2Y12 receptor. nih.gov
Docking simulations show that the core structure of this compound derivatives forms key interactions with amino acid residues within the binding pocket of the P2Y12 receptor. For instance, the sulfonylurea and acylsulfonamide derivatives of this compound have been shown to form hydrogen bonds and other non-covalent interactions with specific residues, which are critical for their antagonist activity. researchgate.netresearchgate.net The ethyl ester group is also often found to be important for binding. gu.se Similar docking approaches have been applied to understand interactions with the P2Y1 receptor, another important target for antiplatelet therapies. acs.org
Virtual Screening and Lead Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com this compound and its analogs have served as a foundational scaffold in virtual screening campaigns to identify new and improved P2Y12 receptor antagonists. researchgate.netresearchgate.net By starting with the known binding mode of an this compound derivative, researchers can computationally screen vast virtual libraries of related compounds to identify new molecules with potentially higher affinity, improved selectivity, or better pharmacokinetic properties. nih.gov This approach accelerates the lead identification and optimization process in drug discovery. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing detailed insights into the dynamic behavior of biological systems at an atomic level. nih.gov For this compound and its derivatives, MD simulations have been instrumental in elucidating the intricacies of their interactions with protein targets, revealing information about the stability of protein-ligand complexes, and identifying key conformational changes that govern biological activity. nih.govnih.gov
Studies on derivatives of this compound, particularly those acting as antagonists for the P2Y12 receptor, have utilized MD simulations to explore the dynamics of the ligand-receptor complex. nih.govresearchgate.net For instance, simulations based on the crystal structure of the P2Y12 receptor in complex with a non-nucleotide antagonist, AZD1283, which is an this compound acyl sulfonamide, have provided a detailed view of the binding interactions. researchgate.netnih.govresearchgate.net These simulations help to rationalize the structure-activity relationships (SAR) observed for different ligand families by identifying the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.gov Supervised Molecular Dynamics (SuMD) has also been employed to investigate the process of ligand recognition, tracking how a molecule like an this compound derivative approaches and settles into the binding site. nih.gov
The stability of these interactions is a key determinant of the antagonist's potency and duration of action. The data below, derived from computational studies on P2Y12 receptor antagonists, illustrates the types of interactions that contribute to complex stability.
| Interaction Type | Interacting Residues in P2Y12 Receptor (Example) | Contribution to Stability |
|---|---|---|
| Hydrogen Bonds | Thr205, Tyr203, Gln291 | Provides specificity and directionality to the binding, anchoring the ligand in the pocket. tandfonline.com |
| Hydrophobic/van der Waals Interactions | Phenyl moiety of the ligand with hydrophobic residues | Contributes significantly to the overall binding affinity by interacting with nonpolar pockets within the receptor. |
| π-π Stacking | Imidazole (B134444) or other aromatic moieties with Tyr203 | Stabilizes the complex through favorable aromatic ring interactions. tandfonline.com |
| Ionic/Salt Bridge | Positively charged ligand groups with negatively charged residues (e.g., Glu, Asp) | Forms strong, long-range electrostatic interactions that guide the ligand into the binding site and lock it in place. |
Ligand binding to a G protein-coupled receptor (GPCR) like the P2Y12 receptor is not a simple lock-and-key event; it is a dynamic process that often involves significant conformational changes in the protein. acs.org MD simulations are essential for capturing these changes, which are critical for receptor activation, inactivation, and allosteric modulation. acs.orggu.se
The binding of this compound-based antagonists to the P2Y12 receptor induces and stabilizes a specific inactive conformation of the receptor. nih.gov Crystal structures of the P2Y12 receptor bound to different types of ligands (agonists vs. non-nucleotide antagonists) reveal a remarkable structural plasticity, particularly in the transmembrane (TM) helices and extracellular loops. researchgate.net For example, the binding of the antagonist AZD1283 causes an outward displacement of TM helix 6 compared to its position in the agonist-bound state. researchgate.netnih.gov This conformational change is a key part of the mechanism of antagonism, as it prevents the receptor from adopting the active conformation required to bind and activate its downstream G-protein signaling partners. gu.se
These findings suggest that the extracellular region of the receptor may work in concert with the bound ligand to modulate receptor activity. nih.gov The ability of this compound derivatives to induce specific conformational states highlights their potential as allosteric modulators, which can offer greater selectivity and finer control over receptor function compared to orthosteric ligands that simply block the primary binding site.
Protein-Ligand Dynamics and Stability
ADMET Prediction and Pharmacokinetic Modeling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool in modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of potential drug candidates. nih.govnih.govarxiv.org For this compound and its derivatives, computational models are used to predict their likely behavior in the body, helping to guide the optimization of these compounds to achieve desirable drug-like properties. nih.govbiotechnologia-journal.org
For a drug to be effective when administered orally, it must be efficiently absorbed from the gastrointestinal tract and distributed to its site of action. nih.gov Computational models predict key parameters related to these processes.
Absorption: Models predict human intestinal absorption (HIA) and permeability through cell monolayers, such as Caco-2 cells, which mimic the intestinal epithelium. mdpi.combiointerfaceresearch.com Pyridine derivatives are often evaluated using these models. nih.gov High Caco-2 permeability and HIA values are generally desirable for orally administered drugs. mdpi.com
Distribution: Key distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. ecust.edu.cn High PPB can limit the amount of free drug available to exert its therapeutic effect, while BBB penetration is crucial for drugs targeting the central nervous system. In silico tools can predict the likelihood of a compound being a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which actively pumps drugs out of cells and can limit absorption and tissue penetration. ecust.edu.cn
The following table presents typical parameters predicted by in silico ADMET platforms for small molecule drug candidates, relevant to the assessment of this compound derivatives.
| ADMET Parameter | Description | Desirable Predicted Value/Outcome |
|---|---|---|
| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the gut into the bloodstream. | High (e.g., >80-90%) mdpi.com |
| Caco-2 Permeability | Predicts the rate of drug passage across the intestinal wall. Expressed as a permeability coefficient (Papp). | High (e.g., logPapp > 0.9 x 10-6 cm/s) mdpi.com |
| P-glycoprotein (P-gp) Substrate | Predicts whether the compound is likely to be pumped out of cells by the P-gp transporter. | Non-substrate |
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Moderate (to ensure sufficient free drug concentration) |
The metabolism and excretion of a drug determine its half-life and duration of effect. ecust.edu.cn Computational models predict these properties to identify potential liabilities early in the drug design process.
Metabolic Stability: A major focus of pharmacokinetic modeling for this compound derivatives has been metabolic stability. researchgate.net The ethyl ester group is susceptible to hydrolysis by esterase enzymes in the liver, plasma, and gut wall, which can lead to rapid clearance and low bioavailability. researchgate.netnih.gov Indeed, studies on this compound acyl sulfonamides and related urea (B33335) series noted that these compounds often suffered from poor metabolic stability in liver microsomes. researchgate.netfrontiersin.org Computational models predict the sites of metabolism on a molecule and its likelihood of being a substrate or inhibitor of major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6, CYP2C9). ecust.edu.cn Replacing the ester with more stable functional groups is a common strategy to improve metabolic stability, guided by these predictive models. researchgate.net
Excretion: Excretion models predict the primary route of elimination from the body, typically via the kidneys (renal clearance) or liver (biliary clearance). ecust.edu.cn The total clearance of a compound is a key parameter that influences dosing frequency. mdpi.com Toxicity predictions, such as for the hERG channel (related to cardiotoxicity) or Ames mutagenicity, are also critical components of these computational profiles. ecust.edu.cnajchem-a.com
While specific in silico data for the parent this compound is not extensively published, research on its derivatives clearly indicates that metabolic stability, particularly related to the ester group, is a critical parameter that is actively modeled and optimized in the development of drug candidates from this chemical series. researchgate.netresearchgate.net
Emerging Research Frontiers and Future Directions for Ethyl 6 Aminonicotinate
Applications in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. nih.govsci-hub.se These reactions are highly valued for their atom economy, reduced waste generation, and ability to rapidly generate libraries of structurally diverse compounds. nih.govsci-hub.semdpi.com
Ethyl 6-Aminonicotinate as a Building Block in Novel MCRs
This compound serves as a key building block in a variety of novel MCRs. Its nucleophilic amino group and the electrophilic ester functionality, combined with the reactivity of the pyridine (B92270) ring, allow it to participate in a wide range of chemical transformations. This versatility enables the synthesis of a multitude of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. beilstein-journals.orgnih.gov
One notable application is in the synthesis of fused heterocyclic systems. For instance, this compound can be utilized in reactions that lead to the formation of pyridopyrimidines and other related structures. The development of such novel MCRs is crucial for the discovery of new chemical entities with potential therapeutic applications.
Synthesis of Complex Heterocyclic Libraries via MCRs
The use of this compound in MCRs facilitates the generation of large and diverse libraries of complex heterocyclic compounds. nih.gov This high-throughput synthesis approach is particularly valuable in drug discovery, where screening large numbers of compounds is essential for identifying new lead structures. The ability to systematically vary the other components in the MCR allows for fine-tuning of the physicochemical and biological properties of the resulting molecules.
MCRs involving this compound have been employed to create libraries of compounds with potential applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The efficiency and convergence of MCRs make this a highly attractive strategy for exploring chemical space and accelerating the drug discovery process. sci-hub.se
Radiochemistry and PET Imaging Ligand Development
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides quantitative visualization of physiological processes in vivo. researchgate.net It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18.
Synthesis of Radiolabeled this compound Analogs
Derivatives of this compound have emerged as promising scaffolds for the development of PET radiotracers targeting various biological entities, particularly in the brain. acs.orgvumc.nl The synthesis of radiolabeled analogs involves incorporating a positron-emitting nuclide into the molecular structure. For example, ethyl 6-(3-(3-((5-chlorothiophen-2-yl)sulfonyl)[11C]ureido)azetidin-1-yl)-5-cyano-2-methylnicotinate ([11C]5) has been synthesized through a multi-step process involving the introduction of [11C]CO. nih.gov
The development of these radiolabeled compounds is a critical step towards their evaluation as PET imaging agents. Research in this area focuses on optimizing the radiolabeling procedures to achieve high radiochemical yield, purity, and specific activity, which are essential for successful in vivo imaging studies. biorxiv.org
In Vivo Imaging of Biological Targets
This compound-based radiotracers are being investigated for their ability to image specific biological targets in vivo, with a particular focus on neuroinflammation. acs.orgnih.gov The P2Y12 receptor (P2Y12R), which is uniquely expressed on microglia in the brain, has been identified as a promising target for imaging the different activation states of these immune cells. acs.orgvumc.nl
Analogs of this compound have been developed as P2Y12R antagonists. researchgate.netnih.govnih.gov While some initial studies with a [11C]-labeled analog showed limited brain uptake, further research has focused on developing new tracers with improved brain permeability. biorxiv.orgchemrxiv.org For instance, in vitro autoradiography studies on rat brain sections with a promising [18F]-labeled tracer, [18F]3, have shown high P2Y12R targeting with significant selective and specific binding. acs.orgvumc.nl These findings highlight the potential of this compound derivatives as PET tracers for visualizing neuroinflammatory processes, which could have significant implications for the diagnosis and monitoring of neurological disorders. nih.goviu.edufrontiersin.org
Table 1: Selected Radiolabeled this compound Analogs for PET Imaging
| Compound/Tracer | Target | Key Findings |
|---|---|---|
| [11C]5 | P2Y12R | Synthesized and evaluated, but showed limited brain uptake. nih.govbiorxiv.org |
| [18F]3 | P2Y12R | Showed high P2Y12R targeting with ~70% selective and specific binding in in vitro autoradiography on rat brain sections. acs.orgvumc.nl |
| [3H]AZ12464237 | P2Y12R | Characterized as a high-affinity antagonist radioligand for in vitro studies. biorxiv.org |
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties. dcu.ie
This compound is a valuable molecule in this field due to its ability to form predictable hydrogen-bonding networks and other non-covalent interactions. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. This allows for the construction of well-defined supramolecular architectures, such as chains, layers, and three-dimensional networks. ugr.es
Research has shown that this compound can be used to form co-crystals with other molecules, which can modify the physicochemical properties of the parent compounds. Furthermore, it has been used as a precursor in the synthesis of macrocyclic esters, demonstrating its utility in creating complex supramolecular structures. researchgate.net The study of the crystal structures of this compound derivatives provides valuable insights into the intermolecular interactions that govern their self-assembly, which is crucial for the rational design of new materials with specific functions.
Non-Covalent Interactions and Crystal Packing
Table 1: Common Non-Covalent Interactions in Amide-Containing Heterocycles
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom donor (e.g., N-H of the amino group) and an acceptor (e.g., carbonyl oxygen, pyridine nitrogen). | Key for forming predictable supramolecular synthons and directing crystal packing. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings (the pyridine ring). | Contributes to the stabilization of the crystal lattice through stacked arrangements. |
| C-H⋯O Interactions | Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom (e.g., from the ethyl ester) as the acceptor. | Plays a significant role in the fine-tuning of molecular conformation and packing. dcu.ie |
| C-H⋯π Interactions | An interaction where a C-H bond acts as a weak acid, interacting with the electron cloud of a π system (the pyridine ring). | Further stabilizes the three-dimensional crystal structure. dcu.ie |
Co-crystallization and Polymorphism Studies
Building on the principles of non-covalent interactions, co-crystallization has emerged as a powerful technique in crystal engineering. This method involves combining two or more different molecules in a single crystal lattice to create a new solid form with modified physicochemical properties. Co-crystallization of this compound with other molecules, or "co-formers," could unlock novel properties and applications. dcu.ie For example, co-crystallization studies of STING agonists have been crucial for understanding protein-ligand interactions and improving compound properties. semanticscholar.orgacs.org
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is another critical area of study. Different polymorphs of the same compound can have distinct stabilities, dissolution rates, and bioavailability, which are vital parameters in drug development. While specific polymorphism studies on this compound are not extensively documented in the reviewed literature, the investigation into its potential polymorphic forms is a logical and necessary step for any of its pharmaceutical applications. The study of co-crystals and polymorphs allows for the rational design of solid forms with tailored properties, moving beyond the single-molecule structure to multi-component, functional crystalline materials.
Supramolecular Catalysis and Nanoreactors
Supramolecular chemistry, which focuses on systems of multiple molecules held together by non-covalent bonds, offers a new dimension for the application of this compound. researchgate.net The field of supramolecular catalysis, inspired by the efficiency and selectivity of natural enzymes, utilizes molecular hosts or self-assembled capsules to mediate chemical reactions. beilstein-journals.org These systems can create confined environments, or "nanoreactors," that accelerate reactions and control selectivity by bringing reactants into close proximity. researchgate.netbeilstein-journals.org
A key strategy in this area involves using macrocycles as catalysts. For instance, a one-step reaction involving the related compound mthis compound with isophthaloyl dichloride has been shown to yield a trimer-based macrocycle. researchgate.net Such macrocyclic structures, formed from building blocks like aminonicotinates, are foundational to developing sophisticated supramolecular systems. These hosts can be designed to recognize specific substrates or to trap reaction intermediates. nih.gov Furthermore, advanced nanoreactors, such as yolk-shell structures, are being developed for enhanced catalytic performance, demonstrating the potential to incorporate functional organic molecules like this compound into their design for specific catalytic tasks. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The synergy between computational power and medicinal chemistry is accelerating the pace of drug discovery. This compound and its derivatives are increasingly subjects of these advanced computational approaches.
AI-Driven Design of Novel this compound Analogs
For example, integrated workflows are being developed that couple machine learning-guided in silico screening with synthetic strategies to rapidly generate and evaluate new candidates. mdpi.comresearchgate.net Docking simulations, a common computer-assisted design tool, can predict how analogs of this compound might bind to a target receptor, providing insights for designing molecules with higher affinity and selectivity. mdpi.comresearchgate.net This approach allows chemists to prioritize the synthesis of the most promising compounds, saving significant time and resources.
Machine Learning for SAR Prediction and Optimization
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, explaining how a molecule's structure relates to its biological activity. Machine learning models are exceptionally well-suited for predicting SAR. researchgate.net By training on datasets of known compounds and their activities, these models can identify subtle patterns that are not obvious to human researchers. mdpi.com
For derivatives of this compound, ML models can predict their potency as P2Y12 receptor antagonists. researchgate.netahajournals.org For instance, research on acyl sulfonamide derivatives demonstrated how specific structural modifications impact activity. Replacing a 5-chlorothienyl group with a benzyl (B1604629) group significantly increased potency. acs.orgahajournals.org This type of data is ideal for training ML models to predict the activity of virtual compounds, thereby guiding lead optimization. acs.org This predictive power accelerates the iterative cycle of design, synthesis, and testing that is central to developing new drugs. researchgate.net
Table 2: Exemplary Structure-Activity Relationships for this compound Derivatives (P2Y12 Antagonists)
| Scaffold Modification | Effect on Activity/Properties | Reference |
|---|---|---|
| Replacement of 5-chlorothienyl with a benzyl group | Significantly increased antiplatelet potency. | ahajournals.orgacs.orgahajournals.org |
| Introduction of substituents on the benzyl group | Did not further increase potency; led to higher microsomal clearance. | ahajournals.orgahajournals.org |
| Shift from azetidine (B1206935) to piperidine (B6355638) in the sulfonamide side chain | Resulted in a 10-fold lower clearance in in vivo dog models. | acs.org |
Industrial Synthesis and Process Optimization (Academic Perspective)
While this compound is commercially available, academic research continues to explore novel and efficient synthetic routes that could be amenable to industrial scale-up. The development of robust, cost-effective, and sustainable synthetic methods is a constant goal.
From an academic viewpoint, the synthesis of functionalized pyridines often relies on multi-step sequences starting from simpler precursors. One common approach involves the modification of nicotinic acid derivatives. evitachem.com For instance, the synthesis of related compounds can be achieved through the reduction of a nitro group on the pyridine ring or via nucleophilic substitution reactions on a halogenated pyridine precursor, such as ethyl 6-fluoronicotinate. evitachem.comwhiterose.ac.uk The choice of catalyst and reaction conditions is crucial for achieving high yields and purity. Recent advances in catalysis, such as the use of metal-free catalysts for the synthesis of N-heterocyclic frameworks, offer greener and potentially more efficient alternatives to traditional methods. rsc.org Large-scale synthesis requires careful optimization of reaction parameters to maximize yield and purity while considering the cost and availability of starting materials. evitachem.com
Table 3: Academic Synthetic Approaches to this compound and Related Scaffolds
| Starting Material | Key Transformation | Product Type | Significance |
|---|---|---|---|
| Ethyl Nicotinate (B505614) Derivatives | Hydrazinolysis or Reduction of a Nitro Group | Hydrazino- or Amino-nicotinates | Establishes methods for introducing the key amino/hydrazine functional group. evitachem.com |
| Ethyl 6-Fluoronicotinate | Nucleophilic Aromatic Substitution with an Amine (e.g., ethanolamine) | N-substituted 6-aminonicotinate | Demonstrates a versatile route for creating diverse libraries of analogs. whiterose.ac.uk |
| Simple Benzoic Acids | C-H Amidation / Cyclisation | Quinazolinones (related heterocyclic core) | Highlights advanced C-H activation strategies for building complex heterocyclic systems. whiterose.ac.uk |
Scalable and Sustainable Manufacturing Processes
The traditional synthesis of this compound typically involves the Fischer esterification of 6-Aminonicotinic acid. This method, while effective, often relies on stoichiometric reagents and can present challenges in terms of scalability and waste management. Current research is therefore aimed at developing greener and more economically viable manufacturing processes.
Conventional Synthesis: The most common laboratory and industrial-scale synthesis is the direct esterification of 6-Aminonicotinic acid with ethanol (B145695). This reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid, or by reagents like thionyl chloride. chemicalbook.comprepchem.com In one procedure, 6-Aminonicotinic acid is suspended in ethanol, and dry hydrochloric acid gas is bubbled through the mixture at low temperatures, followed by refluxing until the starting material dissolves completely. chemicalbook.com An alternative approach uses thionyl chloride in ethanol, which is then heated to 80°C for several hours. prepchem.com While these methods can provide good yields, they generate corrosive acidic waste streams and require careful handling of hazardous reagents.
Advances in Sustainable Manufacturing: To address the shortcomings of traditional methods, research is exploring several avenues aligned with the principles of green chemistry. researchgate.net These include the use of novel catalytic systems, alternative energy sources, and process intensification strategies like continuous flow chemistry.
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or ion-exchange resins, is a promising sustainable alternative to liquid mineral acids. Heterogeneous catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and typically result in less corrosive and problematic waste streams. For pyridine base synthesis in general, shape-selective zeolites have been shown to be effective catalysts in gas-phase reactions, suggesting their potential applicability to derivatives like this compound. google.comnumberanalytics.com
Continuous Flow Chemistry: Migrating the synthesis from batch reactors to continuous flow systems offers significant advantages in terms of safety, efficiency, and scalability. Microreactors provide superior heat and mass transfer, allowing for better control over reaction parameters and potentially hazardous exothermic processes. This can lead to higher yields, reduced reaction times, and minimized byproduct formation. Continuous processing also aligns well with the integration of in-line process analytical technology for real-time monitoring and control.
Alternative Solvents and Reaction Conditions: Research is also focused on replacing hazardous solvents with more environmentally benign alternatives. Acetonitrile (B52724), for instance, is noted for its high recyclability (≥90%), making it a greener choice than some other organic solvents. Furthermore, methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. A Bohlmann–Rahtz cyclocondensation, assisted by microwaves, has been reported for preparing similar pyridine structures, indicating a potential route for this compound.
Biomass-Derived Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. The exploration of biomass-derived materials as feedstocks for producing pyridine derivatives is an active area of research that could eventually provide a sustainable pathway to compounds like 6-Aminonicotinic acid, the precursor to its ethyl ester. numberanalytics.com
| Manufacturing Process | Key Features | Advantages | Challenges | Sustainability Aspect |
|---|---|---|---|---|
| Conventional Fischer Esterification | 6-Aminonicotinic acid + Ethanol with HCl or SOCl₂ catalyst. chemicalbook.comprepchem.com | Well-established, good yields at lab scale. | Use of corrosive/hazardous reagents, waste generation, batch processing limitations. | Low |
| Heterogeneous Catalysis | Use of solid acid catalysts like zeolites instead of liquid acids. google.com | Catalyst is recyclable, reduced corrosion, easier product purification. numberanalytics.com | Catalyst deactivation, potentially lower reaction rates than homogeneous catalysts. | High |
| Continuous Flow Chemistry | Reaction performed in microreactors or tubular reactors. | Enhanced safety, superior process control, easy scalability, facilitates PAT integration. | Requires specialized equipment and process development. numberanalytics.com | High |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, potential for higher yields and cleaner reactions. | Scalability can be challenging, requires specialized microwave reactors. | Medium to High |
Process Analytical Technology (PAT) Applications
Process Analytical Technology (PAT) is a framework initiated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to encourage innovation in pharmaceutical development and manufacturing. researchgate.netvtt.fi It involves designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. americanpharmaceuticalreview.com The goal is to build quality into the product in real-time rather than testing it in at the end. vtt.fi For the synthesis of this compound, PAT offers the potential for significant improvements in process understanding, control, and consistency.
The esterification of 6-Aminonicotinic acid is an ideal candidate for PAT implementation. By monitoring key reaction parameters and species concentrations in real-time, manufacturers can ensure the reaction proceeds to completion, minimize the formation of impurities, and optimize cycle times.
Potential PAT Tools for this compound Synthesis:
Mid-Infrared (Mid-IR) and Raman Spectroscopy: These are powerful in-line spectroscopic techniques that provide real-time information about molecular structure. rsc.org For the synthesis of this compound, an in-line FTIR or Raman probe could be used to monitor the reaction progress by tracking the disappearance of the carboxylic acid carbonyl peak of 6-Aminonicotinic acid and the simultaneous appearance of the ester carbonyl peak of the product. americanpharmaceuticalreview.comrsc.org This allows for precise determination of the reaction endpoint, preventing unnecessary heating or processing time and ensuring complete conversion.
Near-Infrared (NIR) Spectroscopy: NIR is another spectroscopic tool well-suited for monitoring chemical reactions, including esterifications. pharmtech.com It can be used to quantify multiple components simultaneously in a reaction mixture, offering a robust method for tracking the concentrations of the reactant, product, and potentially key intermediates or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of compact, benchtop NMR spectrometers with flow-through cells has made this highly specific analytical technique available for PAT applications. rsc.orgthermofisher.com For the esterification reaction, on-line NMR could provide detailed quantitative data on the conversion of the starting material to the final product by monitoring the distinct signals of the ethyl group protons as they are incorporated into the ester.
On-line High-Performance Liquid Chromatography (HPLC): While spectroscopy provides instantaneous data, on-line HPLC offers the advantage of separating all components in a sample before quantification. rsc.org An automated system can draw samples from the reactor, dilute them, and inject them into an HPLC. This would provide highly accurate data on the concentration of this compound, any remaining 6-Aminonicotinic acid, and any impurities formed during the process. This is particularly valuable for complex reaction mixtures where spectroscopic signals may overlap. researchgate.net
| PAT Tool | Parameter Monitored | Application and Benefit |
|---|---|---|
| FTIR/Raman Spectroscopy | Vibrational modes of functional groups (e.g., C=O stretch of acid vs. ester). rsc.org | Real-time, in-line monitoring of reactant consumption and product formation. Allows for precise endpoint determination, optimizing batch time and preventing byproduct formation. |
| Near-Infrared (NIR) Spectroscopy | Concentrations of multiple components. pharmtech.com | Quantitative analysis of reactant, product, and solvent concentrations. Can be used to build predictive models for reaction kinetics and yield. |
| On-line NMR Spectroscopy | Specific proton/carbon signals of reactants and products. thermofisher.com | Highly specific and quantitative monitoring of reaction conversion. Provides unambiguous structural confirmation of the product being formed in real-time. |
| On-line HPLC/UPLC | Concentration of all separable chemical species. rsc.org | Provides detailed, quantitative analysis of product purity and impurity profiles during the reaction. Essential for understanding and controlling the formation of process-related impurities. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 6-Aminonicotinate derivatives for improved yield and purity?
- Methodological Answer : Synthesis optimization often involves catalyst selection and reaction condition tuning. For example, TBD-catalyzed aminolysis with dry DMF at 120°C for 24 hours improves conversion rates for nicotinamide derivatives . Alternatively, refluxing mthis compound with sodium bicarbonate and brominated intermediates in ethanol enhances selectivity for pyridylacrylic derivatives . Purification via gradient elution chromatography (e.g., 10–100% EtOAc in heptane) ensures high purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm structural identity and purity, complemented by HPLC for quantitative analysis. Mass spectrometry (HRMS or ESI-MS) verifies molecular weights. For novel derivatives, elemental analysis and X-ray crystallography provide definitive proof of composition and stereochemistry . IUPAC naming conventions must be strictly followed in reporting .
Q. What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?
- Methodological Answer : Document reaction parameters (solvent, temperature, catalyst loading) meticulously. Include negative controls (e.g., omitting catalysts) to validate step necessity. Publish detailed experimental protocols in the main manuscript or supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s 5-compound limit for main text) . Cross-reference spectral data with prior studies (e.g., Bach et al., 2013) to confirm consistency .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the binding affinity of this compound derivatives to the P2Y12 receptor?
- Methodological Answer : Address discrepancies by comparing assay conditions (e.g., fluorogenic substrates vs. radioligand binding) . Validate findings using orthogonal methods: crystallography (e.g., Zhang et al., 2014’s P2Y12 receptor structure ) and mutagenesis to identify critical binding residues. Statistical meta-analysis of IC₅₀ values across studies can reconcile variability .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound-based P2Y12 antagonists?
- Methodological Answer : Systematically modify substituents (e.g., acyl sulfonamides ) and assess potency via dose-response curves. Use computational docking (e.g., AutoDock Vina) to predict binding modes against P2Y12’s crystallographic structure . Corrogate SAR with pharmacokinetic data (e.g., logP, metabolic stability) to balance efficacy and bioavailability .
Q. What computational and experimental approaches are synergistically used to model the interaction of this compound derivatives with target receptors?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with surface plasmon resonance (SPR) to study binding kinetics. For P2Y12, leverage cryo-EM data to refine docking poses. Validate predictions via alanine scanning mutagenesis and competitive binding assays .
Q. What methodologies address discrepancies in the antithrombotic efficacy versus bleeding risks observed in this compound derivatives?
- Methodological Answer : Conduct parallel in vitro (e.g., platelet aggregation assays ) and in vivo models (e.g., murine thrombosis/bleeding models ). Optimize sulfonamide substituents to enhance receptor specificity, reducing off-target effects . Use PK/PD modeling to identify therapeutic windows where efficacy outweighs bleeding risks .
Data Presentation and Reproducibility
Q. How should researchers document experimental procedures and data for this compound studies to meet publication standards?
- Methodological Answer : Follow the Beilstein Journal’s guidelines: limit main text to critical data (≤5 compounds), with full datasets in supplementary files . For pharmacological studies, report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA) . Raw data (e.g., NMR spectra, chromatograms) should be archived in repositories like Zenodo for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
